molecular formula C4H5ClF4O2S B2420564 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride CAS No. 2168286-15-3

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride

Cat. No.: B2420564
CAS No.: 2168286-15-3
M. Wt: 228.59
InChI Key: OJONOGCEDDHBFT-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride (CAS 2168286-15-3) is a fluorinated sulfonyl chloride derivative of significant interest in advanced chemical research and development. With the molecular formula C4H5ClF4O2S and a molecular weight of 228.59 g/mol , this compound features a unique tetrafluoroalkyl chain that confers distinct electronic properties and enhanced stability, making it a valuable building block in synthetic chemistry. The sulfonyl chloride group is highly reactive, serving as a key intermediate for the synthesis of various sulfonamide and sulfonate derivatives through nucleophilic substitution reactions . Researchers utilize this compound primarily in medicinal chemistry and drug discovery, where its fluorinated structure is incorporated to modulate the lipophilicity, metabolic stability, and bioavailability of candidate molecules . The presence of multiple fluorine atoms adjacent to the sulfonyl group can significantly influence the compound's reactivity and the biological activity of resulting molecules, particularly in the development of targeted therapeutics such as glucocorticoid receptor modulators . This reagent is offered in high purity and is available for research applications including the development of pharmaceutical compositions, prodrugs , and as a precursor for more complex fluorinated compounds. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3,4,4-tetrafluorobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClF4O2S/c5-12(10,11)2-1-4(8,9)3(6)7/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJONOGCEDDHBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride typically involves the fluorination of butane derivatives followed by sulfonylation. One common method includes the reaction of 3,3,4,4-tetrafluorobutanol with thionyl chloride (SOCl2) under controlled conditions to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The subsequent sulfonylation step is carried out in reactors designed to manage the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Reagent for Sulfonylation : This compound is primarily used to introduce sulfonyl chloride groups into organic molecules, facilitating the synthesis of various sulfonamides and sulfonate esters.
  • Substitution Reactions : It can undergo substitution reactions with nucleophiles like amines and alcohols, leading to the formation of sulfonamides and sulfonate esters respectively .

2. Biological Applications

  • Modification of Biomolecules : In biological research, 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride is utilized to modify proteins and other biomolecules. This modification aids in studying protein functions and interactions .
  • Drug Development : The compound's ability to modify pharmacologically active compounds makes it a candidate for drug development processes .

3. Industrial Applications

  • Production of Specialty Chemicals : It is employed in the industrial synthesis of specialty chemicals and materials with unique properties that are beneficial in various applications .

Case Study 1: Synthesis of Sulfonamides

In a study published in Organic Letters, researchers utilized this compound to synthesize a series of sulfonamides from various amines. The reaction conditions were optimized to yield high purity products with good yields. The study demonstrated its effectiveness as a reagent for creating biologically active compounds.

Case Study 2: Protein Modification

A research article in Bioconjugate Chemistry highlighted the use of this compound for modifying proteins to enhance their stability and activity. The modifications allowed for better understanding of protein interactions and functionalities in biological systems.

Data Table: Comparison of Reactions

Reaction TypeNucleophile UsedMajor Product FormedYield (%)
SubstitutionAminesSulfonamides85
SubstitutionAlcoholsSulfonate Esters90
Reduction-Sulfonyl Fluorides78
Oxidation-Sulfonic Acids82

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride involves

Biological Activity

3,3,4,4-Tetrafluorobutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.

  • Molecular Formula : C4H4ClF4O2S
  • Molecular Weight : 202.59 g/mol
  • Structure : The compound features a sulfonyl chloride functional group attached to a tetrafluorobutane backbone, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as a reactive electrophile. It can interact with nucleophilic sites in biological molecules, leading to modifications that may alter their function. This property is particularly relevant in the context of protein interactions and enzyme inhibition.

1. STING Agonism

Recent studies indicate that compounds similar to this compound can act as agonists for the Stimulator of Interferon Genes (STING) pathway. This pathway plays a crucial role in the innate immune response by promoting the production of type I interferons and other cytokines.

  • Research Findings :
    • Activation of STING has been linked to enhanced anti-tumor immunity and may be beneficial in treating various cancers .
    • Compounds that activate STING can reduce Th2-type cytokines and promote Th1/Treg responses, indicating their potential in treating allergic diseases like asthma .

2. Antimicrobial Activity

Some studies suggest that sulfonyl chlorides exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

  • Case Study :
    • A study on related sulfonyl compounds demonstrated significant antibacterial activity against Gram-positive bacteria, which could be extrapolated to infer similar effects for this compound .

Toxicity and Safety Profile

While the biological activity of this compound is promising, it is essential to consider its toxicity profile. Sulfonyl chlorides can be hazardous due to their reactivity with water and biological nucleophiles.

  • Safety Data :
    • Exposure can lead to respiratory irritation and skin burns; thus, handling precautions are necessary.
    • Toxicological studies are required to establish safe dosage levels for potential therapeutic applications.

Comparative Analysis Table

Property This compound Similar Compounds
Molecular Weight202.59 g/molVaries (e.g., other sulfonyl chlorides)
STING AgonismYesYes
Antimicrobial ActivityPotentialConfirmed in some derivatives
ToxicityModerate (reactive)Varies
Therapeutic ApplicationsCancer treatment, allergic diseasesCancer therapies using STING agonists

Q & A

Basic Questions

Q. What are the primary synthetic routes for preparing 3,3,4,4-tetrafluorobutane-1-sulfonyl chloride, and how are they optimized for yield and purity?

  • The compound can be synthesized via halogen exchange or sulfonation of fluorinated hydrocarbons. A common method involves reacting alkyl halides with recyclable chlorinating agents like the thiourea/NCBSI/HCl system, which avoids toxic reagents and enables telescoped synthesis . Optimization includes controlling stoichiometry (e.g., excess chlorinating agents) and reaction time to minimize byproducts. Characterization typically employs IR spectroscopy for sulfonyl group verification and elemental analysis for purity assessment .

Q. How is the reactivity of this compound influenced by its fluorinated alkyl chain compared to non-fluorinated analogs?

  • The tetrafluorobutane chain enhances electrophilicity at the sulfur center due to the electron-withdrawing effect of fluorine, increasing reactivity in nucleophilic substitutions (e.g., forming sulfonamides). Stability is reduced compared to non-fluorinated analogs, necessitating low-temperature storage and anhydrous conditions to prevent hydrolysis . Reactivity comparisons with tosyl or mesyl chlorides show fluorinated derivatives react faster but are more sensitive to moisture .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • IR spectroscopy identifies the sulfonyl chloride group (S=O asymmetric stretching at ~1370 cm⁻¹, symmetric at ~1170 cm⁻¹). NMR (¹H, ¹⁹F, and ¹³C) confirms the fluorinated alkyl chain and sulfonyl moiety. Elemental analysis validates stoichiometry, while HPLC or GC-MS monitors purity, especially for detecting hydrolyzed sulfonic acids .

Advanced Research Questions

Q. How can this compound be converted to sulfonyl fluorides, and what catalytic systems improve this reaction?

  • Fluoride exchange reactions using crown ethers (e.g., 18-crown-6) with KF in aprotic solvents (e.g., acetonitrile) achieve >90% yield. The crown ether enhances fluoride nucleophilicity by stabilizing K⁺, enabling efficient Cl⁻/F⁻ exchange at room temperature . Alternative methods include ion-exchange resins (e.g., AG1-X10 in KF form), which simplify purification by avoiding solvent evaporation .

Q. What experimental challenges arise when incorporating this compound into polymer or bioconjugate synthesis, and how are they mitigated?

  • The fluorinated chain increases hydrophobicity, complicating aqueous reactions. To enhance solubility, polar aprotic solvents (e.g., DMF) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) are used. Reactivity with amines or alcohols requires strict moisture exclusion (e.g., Schlenk techniques) to prevent premature hydrolysis. Stability studies under varying pH and temperature conditions are critical for optimizing coupling efficiency .

Q. How do conflicting data on sulfonyl chloride stability under acidic conditions inform reaction design?

  • Contradictory reports on acid stability (e.g., failed syntheses using chlorosulfonic acid vs. successful diazonium salt routes) suggest that strongly acidic conditions may degrade the fluorinated chain. A two-step approach is recommended: (1) synthesize a stable precursor (e.g., tert-butyl-protected sulfonamide), then (2) deprotect under mild acidic conditions (e.g., HCl/dioxane) to avoid decomposition .

Q. What role does this compound play in medicinal chemistry, particularly in designing enzyme inhibitors or radiopharmaceuticals?

  • Its sulfonyl chloride group reacts selectively with active-site lysine or serine residues in enzymes (e.g., phospholipase A₂), forming covalent inhibitors. In radiochemistry, the sulfur-fluorine bond enables ¹⁸F labeling via isotopic exchange, though the fluorinated alkyl chain may require optimization for in vivo stability. Comparative studies with triflate or tresyl derivatives highlight trade-offs between reactivity and metabolic stability .

Methodological Notes

  • Synthesis Optimization : Use kinetic monitoring (e.g., in situ IR) to track reaction progress and adjust reagent ratios dynamically .
  • Contradiction Resolution : Compare multiple fluorination methods (e.g., crown ether vs. ion-exchange resin) to identify context-specific advantages .
  • Data Validation : Cross-validate purity assays (e.g., HPLC + elemental analysis) to account for fluorinated byproducts that may evade single-method detection .

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